Maleylphenylalanine methyl ester
Description
Maleylphenylalanine methyl ester is a synthetic derivative of the amino acid L-phenylalanine, where the amino group is modified with a maleyl (maleoyl) group and the carboxyl group is esterified as a methyl ester. The maleyl moiety, derived from maleic acid, introduces a dicarboxylic acid functional group, which may enhance solubility in aqueous systems and provide reactive sites for further chemical modifications.
Properties
CAS No. |
50997-19-8 |
|---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(Z)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H15NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-8,11H,9H2,1H3,(H,15,16)(H,17,18)/b8-7-/t11-/m0/s1 |
InChI Key |
INPNITFMOVYAHI-TVRMLOFPSA-N |
SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC(=O)O |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C\C(=O)O |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC(=O)O |
Synonyms |
M-Phe-ME maleylphenylalanine methyl este |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs of phenylalanine methyl ester derivatives, highlighting their unique substituents and applications:
Physicochemical Properties
- Solubility : Maleyl derivatives are expected to exhibit higher aqueous solubility compared to acetylated or benzoylated analogs due to the dicarboxylic acid group.
- Stability : Methyl esters generally hydrolyze under acidic or alkaline conditions, but maleyl’s electron-withdrawing effects may accelerate this process compared to acetylated analogs .
Q & A
Q. Table 1. Key Parameters for Synthesis Optimization
| Parameter | Optimal Range | Contribution (%) | Method of Analysis |
|---|---|---|---|
| Catalyst (KOH) | 1.0–1.5 wt% | 77.5 | Taguchi S/N Ratio |
| Temperature | 55–65°C | 12.3 | ANOVA |
| Molar Ratio (Oil:Alcohol) | 1:6–1:9 | 6.8 | RSM |
Table 2. Common Analytical Techniques and Applications
| Technique | Application | Critical Observations |
|---|---|---|
| ¹H NMR | Esterification confirmation | Methyl ester singlet at δ 3.6–3.8 ppm |
| HPLC-UV | Purity assessment | Retention time: 8.2 ± 0.3 min |
| ESI-MS | Molecular ion detection | [M+H]⁺ = 322.1 m/z |
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